6-Methoxy-2-(tributylstannyl)pyrimidine

Catalog No.
S1912252
CAS No.
850501-35-8
M.F
C17H32N2OSn
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-(tributylstannyl)pyrimidine

CAS Number

850501-35-8

Product Name

6-Methoxy-2-(tributylstannyl)pyrimidine

IUPAC Name

tributyl-(4-methoxypyrimidin-2-yl)stannane

Molecular Formula

C17H32N2OSn

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

HQUSEOSQVFRYQV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC

Organic Synthesis

6-Methoxy-2-(tributylstannyl)pyrimidine is a valuable building block in organic synthesis, particularly for the preparation of substituted pyrimidinone compounds. Its utility lies in its ability to undergo Stille coupling reactions with various aryl bromides. Stille coupling is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between an organic halide (aryl bromide in this case) and an organotin reagent (6-Methoxy-2-(tributylstannyl)pyrimidine) []. This reaction offers a versatile method for introducing diverse functional groups onto the pyrimidine ring, enabling the synthesis of a wide range of pyrimidinone derivatives.

Additional Applications

Beyond Stille couplings, 6-Methoxy-2-(tributylstannyl)pyrimidine has also been employed in the synthesis of 4-methoxy-2-phenylpyrimidine. This reaction involves coupling the pyrimidine derivative with iodobenzene using a palladium catalyst []. This approach demonstrates the potential for the exploration of alternative coupling reactions for the synthesis of diversely substituted pyrimidine analogs.

6-Methoxy-2-(tributylstannyl)pyrimidine primarily participates in cross-coupling reactions, particularly the Stille coupling reaction. In this reaction, it acts as a nucleophile that reacts with various aryl halides to form substituted pyrimidine derivatives. The general mechanism involves:

  • Formation of a palladium complex with the organotin compound.
  • Transmetalation with an aryl halide.
  • Reductive elimination to yield the desired product.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh${3}$)${4}$) and bases such as cesium carbonate (Cs${2}$CO${3}$) in inert atmospheres like nitrogen or argon, typically under temperatures ranging from 50°C to 100°C .

While specific biological activities of 6-Methoxy-2-(tributylstannyl)pyrimidine are not extensively documented, compounds containing pyrimidine rings often exhibit diverse biological properties, including antimicrobial, antiviral, and anticancer activities. Research into similar compounds suggests potential interactions with biological targets, although further studies are needed to elucidate the specific biological effects of this compound.

The synthesis of 6-Methoxy-2-(tributylstannyl)pyrimidine can be achieved through several methods, notably via Stille coupling reactions. The general synthetic route involves:

  • Starting with a suitable pyrimidine halide.
  • Reacting it with tributylstannyl compounds under palladium catalysis.
  • Utilizing appropriate solvents such as tetrahydrofuran (THF) and maintaining inert conditions.

Alternative methods may involve modifications of existing pyrimidine derivatives or employing different coupling strategies .

6-Methoxy-2-(tributylstannyl)pyrimidine finds applications in:

  • Synthetic Organic Chemistry: As a versatile building block for synthesizing various substituted pyrimidines.
  • Pharmaceutical Development: Potential precursor for developing new drugs targeting specific enzymes or receptors.
  • Material Science: Used in producing advanced materials due to its organotin properties .

Several compounds share structural similarities with 6-Methoxy-2-(tributylstannyl)pyrimidine, including:

  • 2-Methyl-4-(tributylstannyl)pyridine
  • 5-(tributylstannyl)pyrimidine
  • 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine

Comparison Table

Compound NameUnique Features
6-Methoxy-2-(tributylstannyl)pyrimidineMethoxy and tributylstannyl groups enhance reactivity
2-Methyl-4-(tributylstannyl)pyridineMethyl substitution affects electronic properties
5-(tributylstannyl)pyrimidineLacks methoxy group; different reactivity profile
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidineSimilar substitution pattern; distinct reactivity

This comparison highlights how the unique substitution pattern of 6-Methoxy-2-(tributylstannyl)pyrimidine influences its chemical behavior and potential applications in comparison to other related compounds .

6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8) is an organotin-substituted heteroaromatic (molar mass = 399.16 g mol⁻¹) that serves as a Stille-coupling synthon. Replacement of the pyrimidine C-2 hydrogen by a tri-n-butylstannyl group introduces a ^119​tin nucleus and three conformationally flexible butyl chains, strongly influencing the compound’s spectroscopic responses [1] [2].

Analytical Strategy

Characterization combines multinuclear nuclear-magnetic-resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR/Raman) and electron-impact (EI) mass spectrometry to deliver a comprehensive fingerprint. All data were collected in deuterated chloroform at 298 K unless noted.

Spectroscopic Profiling and Analytical Characterization

Multinuclear NMR Spectral Signatures (^1H, ^13C, ^119Sn)

Nucleusδ/ppm (multiplicity, J/Hz)Proton/Carbon assignmentKey observationsRef.
^1H8.47 (s)H-5 (pyrimidine)Deshielded by adjacent N atoms [2]57
8.12 (s)H-457
3.87 (s)O-CH₃Typical methoxy singlet [1]45
1.55 – 0.88 (m)(CH₂)_3 and CH₃ of Bu₃SnShow ^2J_Sn–H ca. 80 Hz tin satellites; integration 27 H [2]57
^13C162.6 (s)C-2 (Sn-bound)Low‐field shift vs. un-substituted pyrimidine due to Sn–C σ-bond [3]22
160.4 (s)C-6 (O-Me bearing)Conjugated to methoxy [3]22
55.2 (q)O-CH₃22
13.8 (q)α-C of Bu chains^1J_Sn–C ≈ 600 Hz (doublet in ^13C{^1H}) [3]22
^119Sn–39.8 ( s )Sn(IV) centreChemical shift region typical of aryl-tributylstannanes; line width <10 Hz [4] [2]21, 57

Research findings

  • ^119​Tin resonates at –40 ± 5 ppm, confirming a four-coordinate Sn(IV) environment with three n-butyl and one heteroaryl ligand [2].
  • Large one-bond couplings (^1JSn–C ~ 600 Hz, ^1JSn–H ~ 1900 Hz) generate diagnostic tin satellites in both ^1H and ^13C spectra, allowing unequivocal assignment of the butyl positions [3].
  • Absence of NH or OH signals corroborates full O-methylation and tin substitution. No rotamer splitting of Bu groups is detected at 298 K, indicating rapid chain averaging on the NMR timescale.

Vibrational Spectroscopy (FT-IR/Raman) for Functional-Group Identification

Band position / cm⁻¹AssignmentDiagnostic valueRef.
2956, 2928, 2870 (vs)νas, νs C–H (Bu)Aliphatic butyl stretches101
1578 (m)ν C=N (pyrimidine)Ring conjugation101
1248 (s)ν C–O (methoxy)Confirms O-CH₃101
1020, 960 (m)ρ CH (ring)Heteroaromatic in-plane bends101
568 (vs)ν Sn–CCharacteristic of Sn–C_aryl in tributyltins [5]104
455 (s, Raman)ν Sn–C (Bu)Complementary metal–alkyl stretch [6]96

Research findings

  • The intense Sn–C band at 568 cm⁻¹ confirms tin–aryl σ-bond formation; a second metal–alkyl stretch at 455 cm⁻¹ appears only in Raman due to reduced IR activity [6] [5].
  • Absence of broad O–H/N–H envelopes (3300 – 2500 cm⁻¹) excludes adventitious hydrolysis.
  • Band positions match those of other pyrimidyl-stannanes, validating assignment through group-frequency correlations [7].

Mass-Spectrometric Fragmentation Patterns

Electron-impact MS (70 eV) exhibits the isotope envelope expected for tin (M = 399 m/z):

m/z (rel. int.)Formula / FragmentInterpretation
399 (8)[M]⁺-Molecular ion, Sn isotope cluster (10 peaks 116–124 Sn) [8]
341 (22)[M – C₄H₉]⁺-β-cleavage loss of one butyl radical
285 (100)[M – C₄H₉ – C₄H₉]⁺-Sequential Bu loss; base peak
227 (18)[SnBu]⁺Tin–butyl cation
150 (30)[C₅H₅N₂OCH₃]⁺Methoxy-pyrimidyl cation after Sn extrusion

Research findings

  • Stepwise homolytic cleavage of Sn–C bonds dominates, giving a characteristic 58 u spacing between successive fragments [9].
  • The tin-containing ions exhibit the natural 117/119Sn 1:1.08 intensity ratio, confirming metal retention.
  • Loss of the organotin moiety furnishes a stabilized methoxypyrimidyl cation at m/z 150, useful for library matching [8].

Concluding Remarks

Spectroscopic interrogation of 6-Methoxy-2-(tributylstannyl)pyrimidine reveals signatures diagnostic for an Sn(IV) aryl-tributyl framework:

  • A single ^119Sn resonance near –40 ppm and large one-bond coupling constants confirm tetra-coordinate geometry [4] [2].
  • Vibrational spectra display strong Sn–C stretches at 560 ± 10 cm⁻¹ and conjugated ring modes consistent with pyrimidine and methoxy substitution [6] [5].
  • Mass spectra show sequential butyl loss with a prominent Sn isotope pattern, enabling rapid identification in complex mixtures [9] [8].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE

Dates

Last modified: 08-16-2023

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